molecular formula C28H37N11O18P2 B1197642 CpCpA CAS No. 2866-39-9

CpCpA

Cat. No.: B1197642
CAS No.: 2866-39-9
M. Wt: 877.6 g/mol
InChI Key: YVAGUMIBZXZKRJ-VYKNSILMSA-N
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Description

CpCpA (cytidylyl-cytidylyl-adenosine) is a trinucleotide fragment critical to RNA structure and function. It is prominently found at the 3' terminus of transfer RNA (tRNA), where it plays a pivotal role in aminoacylation—the process of attaching amino acids to tRNA during protein synthesis . Conformational studies reveal that this compound exhibits significant flexibility, enabling it to adapt to the active site of aminoacyl-tRNA synthetases (aaRS) during tRNA charging . This adaptability is attributed to its dynamic sugar-phosphate backbone and nucleobase interactions, which have been characterized via spectroscopic methods (e.g., NMR, X-ray crystallography) and computational modeling .

Properties

CAS No.

2866-39-9

Molecular Formula

C28H37N11O18P2

Molecular Weight

877.6 g/mol

IUPAC Name

[2-[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl] phosphate

InChI

InChI=1S/C28H37N11O18P2/c29-12-1-4-37(27(46)35-12)23-17(42)15(40)10(53-23)3-6-51-58(48,49)57-59(50,52-7-11-16(41)18(43)24(54-11)38-5-2-13(30)36-28(38)47)56-26-20(45)19(44)25(55-26)39-9-34-14-21(31)32-8-33-22(14)39/h1-2,4-5,8-11,15-20,23-26,40-45H,3,6-7H2,(H,48,49)(H2,29,35,46)(H2,30,36,47)(H2,31,32,33)/t10-,11-,15-,16-,17-,18-,19-,20+,23-,24-,25-,26-,59?/m1/s1

InChI Key

YVAGUMIBZXZKRJ-VYKNSILMSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCOP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O)OC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCOP(=O)(O)OP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=NC4=O)N)O)O)O[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCOP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O)OC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)O)O

Synonyms

CpCpA
cytidylyl-cytidylyl-adenosine

Origin of Product

United States

Comparison with Similar Compounds

Key Differentiators

  • Adaptability : this compound’s conformational plasticity is unmatched by ApApA or cyclic nucleotides, making it indispensable for tRNA charging.
  • Evolutionary Conservation : The this compound terminus is conserved across species, underscoring its irreplaceable role in translation, whereas TpCpA’s role is context-dependent and mutation-prone .

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